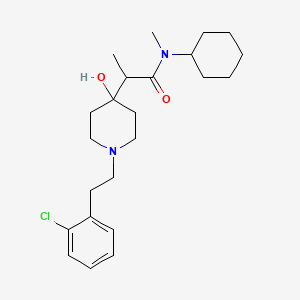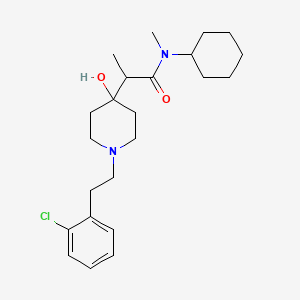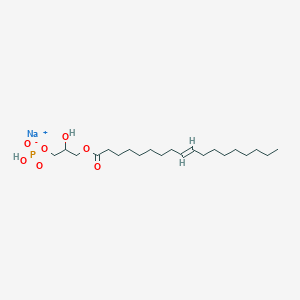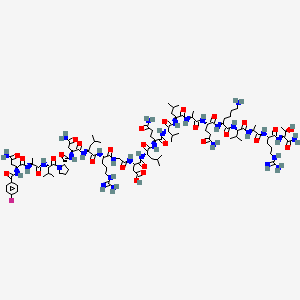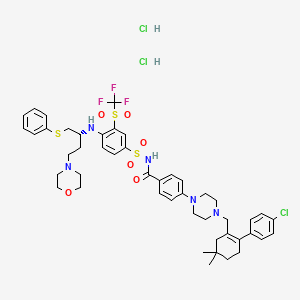
Navitoclax dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Navitoclax dihydrochloride is a synthetic small-molecule antagonist of a subset of the B-cell leukemia 2 (Bcl-2) family of proteins. It is an orally bioavailable compound with potential antineoplastic activity, meaning it can inhibit the growth of tumors . This compound is primarily studied for its role in inducing apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-X L, and Bcl-w .
Preparation Methods
Synthetic Routes and Reaction Conditions: Navitoclax dihydrochloride is synthesized through a series of chemical reactions involving multiple steps. The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical transformations, including cyclization, sulfonylation, and amination . The final product is obtained through purification processes such as crystallization and chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Navitoclax dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as sulfonyl chlorides, amines, and organometallic compounds. Common reaction conditions include the use of solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium and copper .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified to obtain the final compound .
Scientific Research Applications
Navitoclax dihydrochloride has a wide range of scientific research applications, including:
Chemistry:
- Used as a tool compound to study the mechanisms of apoptosis and the role of Bcl-2 family proteins in cell survival .
Biology:
- Investigated for its ability to induce apoptosis in various cancer cell lines, including small cell lung cancer, leukemia, and lymphoma .
Medicine:
- Studied in clinical trials for the treatment of hematologic malignancies, solid tumors, and fibrotic diseases .
- Demonstrated potential in combination therapies with other chemotherapeutic agents to enhance their efficacy .
Industry:
Mechanism of Action
Navitoclax dihydrochloride targets the Bcl-2 family of proteins, which are major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-X L, and Bcl-w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that start the destruction pathway, and the sentinel proteins . By inhibiting the anti-apoptotic Bcl-2 proteins, this compound promotes the activation of the pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Navitoclax dihydrochloride is similar to other Bcl-2 family inhibitors, such as:
Obatoclax: Another Bcl-2 inhibitor with a similar mechanism of action.
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Uniqueness: this compound is unique in its ability to inhibit multiple Bcl-2 family proteins (Bcl-2, Bcl-X L, and Bcl-w), making it a potent inducer of apoptosis in cancer cells that overexpress these proteins .
Properties
CAS No. |
1093851-28-5 |
|---|---|
Molecular Formula |
C47H57Cl3F3N5O6S3 |
Molecular Weight |
1047.5 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide;dihydrochloride |
InChI |
InChI=1S/C47H55ClF3N5O6S3.2ClH/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40;;/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57);2*1H/t38-;;/m1../s1 |
InChI Key |
WDVGRPCSLPVWKC-VROLVAQFSA-N |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


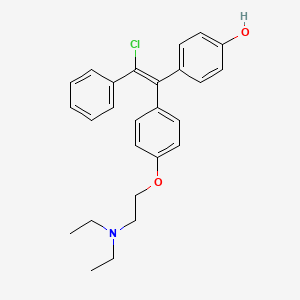
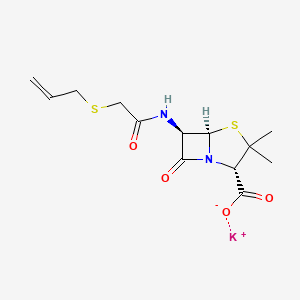

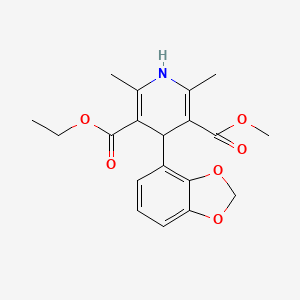
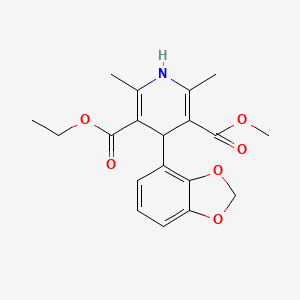
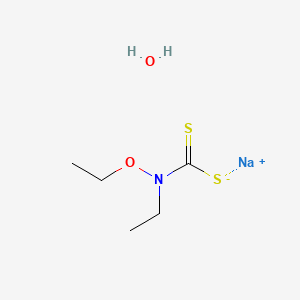

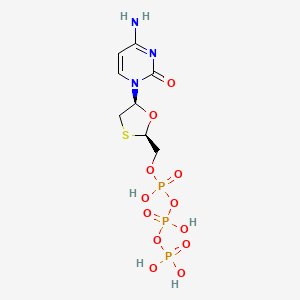
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
